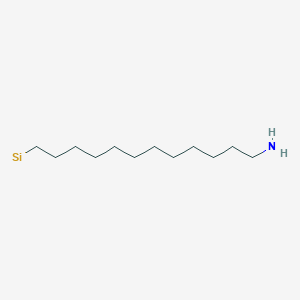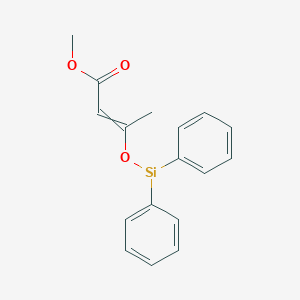
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine: is a complex peptide compound with a unique structure It is composed of multiple glycine residues, an ornithine residue, and a serine residue, along with a diaminomethylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine involves multiple steps, typically starting with the protection of amino groups to prevent unwanted reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The key steps include:
Protection of Amino Groups: Using protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl).
Coupling Reactions: Sequential addition of amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Deprotection: Removal of protecting groups using reagents like piperidine (for Fmoc) or TFA (trifluoroacetic acid) for Boc.
Purification: Using techniques such as HPLC (high-performance liquid chromatography) to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to streamline the process. The use of high-throughput purification methods, such as preparative HPLC, would be essential to obtain the compound in high purity and yield.
化学反応の分析
Types of Reactions
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The diaminomethylidene group can be reduced to form a primary amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Using alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of hydroxylated peptides.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated peptides.
科学的研究の応用
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Industry: Utilized in the development of biomaterials and as a component in biochemical assays.
作用機序
The mechanism of action of Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds with active sites, while the peptide backbone can interact with the protein surface, influencing its activity and function.
類似化合物との比較
Similar Compounds
- Glycyl-N~5~-(diaminomethylene)-L-ornithylglycyl-N~5~-(diaminomethylene)-L-ornithine
- Glycylglycyl-N~5~-(diaminomethylene)-L-ornithylglycyl-L-aspartic acid
- Glycylglycyl-N~5~-(diaminomethylene)-N-phenyl-L-ornithinamide
Uniqueness
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine is unique due to its specific sequence and the presence of multiple glycine residues, which confer flexibility and the ability to adopt various conformations. The inclusion of the diaminomethylidene group adds to its reactivity and potential for forming specific interactions with molecular targets.
特性
CAS番号 |
847803-99-0 |
|---|---|
分子式 |
C27H46N14O13 |
分子量 |
774.7 g/mol |
IUPAC名 |
2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C27H46N14O13/c28-4-16(43)32-10-22(49)40-14(2-1-3-31-27(29)30)25(53)38-8-20(47)34-5-17(44)33-6-18(45)36-11-23(50)41-15(13-42)26(54)39-9-21(48)35-7-19(46)37-12-24(51)52/h14-15,42H,1-13,28H2,(H,32,43)(H,33,44)(H,34,47)(H,35,48)(H,36,45)(H,37,46)(H,38,53)(H,39,54)(H,40,49)(H,41,50)(H,51,52)(H4,29,30,31)/t14-,15-/m0/s1 |
InChIキー |
LPWYCFBNDIDMOG-GJZGRUSLSA-N |
異性体SMILES |
C(C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N |
正規SMILES |
C(CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate](/img/structure/B14200719.png)


![2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B14200741.png)





![N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B14200786.png)
![N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide](/img/structure/B14200787.png)
![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)

